molecular formula C29H24N2O2S2 B303051 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide

2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide

Katalognummer B303051
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: KFFTVYJIEFYRDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide is a chemical compound that has gained considerable attention in scientific research due to its potential in various fields.

Wirkmechanismus

The mechanism of action of 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in neuronal cells. Additionally, this compound has exhibited antibacterial activity against various bacterial strains.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide in lab experiments is its potent activity against cancer cells and bacterial strains. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Zukünftige Richtungen

There are several future directions for the study of 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide. One direction is to further investigate its mechanism of action to optimize its use in various applications. Another direction is to explore its potential in other fields, such as anti-inflammatory and antiviral activity. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
In conclusion, 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide is a chemical compound with potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various applications.

Synthesemethoden

The synthesis of 2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide involves the reaction between 2-amino-9H-fluorene-7-carboxylic acid and 2-mercaptobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide has been studied for its potential in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells. In neuroprotection, it has been shown to protect neurons from oxidative stress and apoptosis. In antimicrobial activity, it has exhibited potent activity against various bacterial strains.

Eigenschaften

Produktname

2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide

Molekularformel

C29H24N2O2S2

Molekulargewicht

496.6 g/mol

IUPAC-Name

2-phenylsulfanyl-N-[7-[(2-phenylsulfanylacetyl)amino]-9H-fluoren-2-yl]acetamide

InChI

InChI=1S/C29H24N2O2S2/c32-28(18-34-24-7-3-1-4-8-24)30-22-11-13-26-20(16-22)15-21-17-23(12-14-27(21)26)31-29(33)19-35-25-9-5-2-6-10-25/h1-14,16-17H,15,18-19H2,(H,30,32)(H,31,33)

InChI-Schlüssel

KFFTVYJIEFYRDN-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)NC(=O)CSC3=CC=CC=C3)C4=C1C=C(C=C4)NC(=O)CSC5=CC=CC=C5

Kanonische SMILES

C1C2=C(C=CC(=C2)NC(=O)CSC3=CC=CC=C3)C4=C1C=C(C=C4)NC(=O)CSC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.